Technical Monograph: 3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole
Technical Monograph: 3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole
[1][2]
Part 1: Executive Summary
In the landscape of modern medicinal chemistry, 3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole (CAS 1609402-81-4) represents a high-value "privileged scaffold" intermediate. Its structural utility lies in the orthogonal reactivity of its substituents: the bromine atom at the C3 position serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the trifluoromethyl group (CF₃) at C5 modulates lipophilicity (LogP) and metabolic stability, a critical factor in overcoming the "fluorine effect" in drug design.
This guide moves beyond basic catalog data to provide a mechanistic understanding of its synthesis, regiochemical challenges, and downstream applications in the synthesis of bioactive pharmaceutical ingredients (APIs).
Part 2: Chemical Identity & Physicochemical Profile
Understanding the physical constraints of this molecule is prerequisite to successful scale-up. The electron-withdrawing nature of the CF₃ group significantly reduces the basicity of the triazole ring, altering its behavior in nucleophilic substitution reactions compared to non-fluorinated analogs.
Table 1: Physicochemical Constants
| Property | Value | Technical Note |
| CAS Number | 1609402-81-4 | Verified Identity |
| Molecular Formula | C₄H₃BrF₃N₃ | |
| Molecular Weight | 229.99 g/mol | Monoisotopic Mass: 228.94 |
| Appearance | Off-white to pale yellow solid | Low melting point solid (approx. 35-45°C) |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity due to CF₃ |
| Solubility | DMSO, DCM, MeOH, EtOAc | Poor solubility in water |
| Storage | 2-8°C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen |
Part 3: Synthesis & Regiochemical Control
The Regioselectivity Challenge
The synthesis of 1-substituted-1,2,4-triazoles via alkylation of the parent heterocycle is governed by tautomeric equilibrium. The precursor, 3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole , exists in equilibrium between the 1H, 2H, and 4H tautomers.
When methylating this precursor (e.g., with Methyl Iodide or Dimethyl Sulfate), two primary regioisomers are formed:
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N1-alkylation (Target): 1-methyl-5-CF₃
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N2-alkylation (Impurity): 1-methyl-3-CF₃ (due to symmetry flip)
Expert Insight: The steric bulk of the CF₃ group at C5 generally disfavors N1-alkylation slightly compared to sterically unhindered triazoles, but the electronic withdrawing effect increases the acidity of the NH, making the reaction rapid. High-performance liquid chromatography (HPLC) or careful crystallization is often required to separate the N1 isomer (Target) from the N2 isomer.
DOT Diagram: Synthetic Pathway & Regioselectivity
Figure 1: Regioselective methylation pathways. The N1-isomer is the thermodynamic product, but N2-alkylation competes based on solvent polarity and base choice.
Part 4: Detailed Experimental Protocol
Protocol: Synthesis of 3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole
Note: This protocol is adapted from standard methodologies for triazole functionalization and requires a fume hood due to the use of alkylating agents.
Materials
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Precursor: 3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole (1.0 eq)
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Alkylating Agent: Iodomethane (MeI) (1.2 eq)
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Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
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Solvent: DMF (Dimethylformamide) or Acetone (High purity)
Step-by-Step Procedure
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Setup: Charge a round-bottom flask with 3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole (10 mmol) and anhydrous K₂CO₃ (20 mmol).
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Solvation: Add DMF (20 mL) and stir at room temperature for 15 minutes to facilitate deprotonation of the triazole NH. The solution may turn slightly yellow.
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Addition: Cool the reaction mixture to 0°C using an ice bath. Add Iodomethane (12 mmol) dropwise over 10 minutes to control the exotherm.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]
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Checkpoint: Look for the disappearance of the starting material (m/z ~215) and appearance of the product (m/z ~230).
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Workup: Quench the reaction with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
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Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: The crude residue will contain a mixture of N1 and N2 isomers. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
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Target Fraction: The N1-methyl isomer (CAS 1609402-81-4) typically elutes after the N2 isomer due to polarity differences, though this must be confirmed by NOE (Nuclear Overhauser Effect) NMR if standards are unavailable.
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Part 5: Functionalization & Applications[4]
The utility of CAS 1609402-81-4 lies in its ability to participate in transition-metal-catalyzed cross-couplings. The C-Br bond is highly activated for oxidative addition to Palladium(0).
Key Reaction Pathways[5]
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Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate biaryl systems common in kinase inhibitors.
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Buchwald-Hartwig Amination: Displacement of the bromide with amines to form C-N bonds.
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Sonogashira Coupling: Introduction of alkynes for "click chemistry" handles.
DOT Diagram: Downstream Reactivity
Figure 2: Divergent synthesis capabilities. The C-Br bond allows rapid library generation for SAR (Structure-Activity Relationship) studies.
Part 6: Safety & Handling
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GHS Classification: Acute Tox. 4 (Oral) - H302.
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Signal Word: Warning.
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Handling: Use only in a chemical fume hood. Avoid dust formation.
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Incompatibility: Strong oxidizing agents.
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First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
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National Institutes of Health (NIH). (2018). An insight on medicinal attributes of 1,2,4-triazoles. PMC PubMed Central. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Regioselective synthesis of functionalized triazoles.[2][3][4] Organic & Biomolecular Chemistry.[4][5] Retrieved from [Link]
Sources
- 1. 1609402-81-4|3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Visible-light-mediated regioselective synthesis of novel thiazolo[3,2-b][1,2,4]triazoles: advantageous synthetic application of aqueous conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. asianpubs.org [asianpubs.org]
